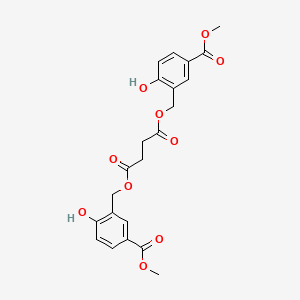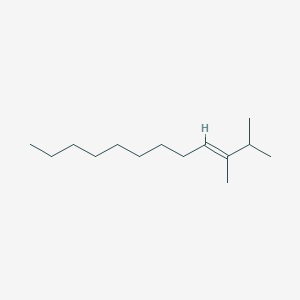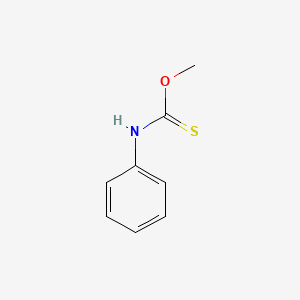
Diglycerol tetranitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diglycerol tetranitrate is an energetic plasticizer known for its high energy and low sensitivity. It is primarily used in the field of explosives and propellants due to its ability to enhance the plasticity and film formation of polymers. This compound is characterized by its non-volatile nature and its ability to form stable coatings, making it a valuable component in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diglycerol tetranitrate is synthesized using ammonium nitrate as a nitrating agent and concentrated sulfuric acid as a dehydrant. The precursor for this synthesis is diglycerol. The reaction involves the nitration of diglycerol, which is confirmed through 1H NMR analysis .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of mechanical ball milling to obtain ultrafine ammonium nitrate particles. These particles are then coated with a polymer mixture containing this compound to enhance plasticity and film formation .
Análisis De Reacciones Químicas
Types of Reactions: Diglycerol tetranitrate undergoes various chemical reactions, including thermal decomposition and polymerization. The thermal decomposition of this compound results in the formation of carbon dioxide, nitrogen dioxide, methane, and water, with minor amounts of carbon monoxide, nitric oxide, and formaldehyde .
Common Reagents and Conditions: The nitration process involves the use of ammonium nitrate and concentrated sulfuric acid. The thermal decomposition is analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Major Products Formed: The major products formed from the thermal decomposition of this compound include carbon dioxide, nitrogen dioxide, methane, and water .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of diglycerol tetranitrate involves its thermal decomposition, which releases energy in the form of heat and gases. The activation energy for this decomposition is 164.4 kJ/mol. The main decomposition products include carbon dioxide, nitrogen dioxide, methane, and water . The release of these gases contributes to the energetic properties of the compound, making it effective as a plasticizer in propellants and explosives.
Comparación Con Compuestos Similares
Pentaerythritol tetranitrate: Similar to diglycerol tetranitrate, pentaerythritol tetranitrate is an energetic compound used in explosives and propellants.
Erythrityl tetranitrate: Another nitrate ester, erythrityl tetranitrate, is used as a vasodilator and has properties similar to nitroglycerin.
Uniqueness: this compound is unique due to its non-volatile nature and its ability to form stable coatings. Its lower sensitivity compared to other energetic compounds makes it a safer option for use in various applications .
Propiedades
Número CAS |
20600-96-8 |
|---|---|
Fórmula molecular |
C6H10N4O13 |
Peso molecular |
346.16 g/mol |
Nombre IUPAC |
[1-(2,3-dinitrooxypropoxy)-3-nitrooxypropan-2-yl] nitrate |
InChI |
InChI=1S/C6H10N4O13/c11-7(12)20-3-5(22-9(15)16)1-19-2-6(23-10(17)18)4-21-8(13)14/h5-6H,1-4H2 |
Clave InChI |
SKKBQEZMHMDRLE-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO[N+](=O)[O-])O[N+](=O)[O-])OCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


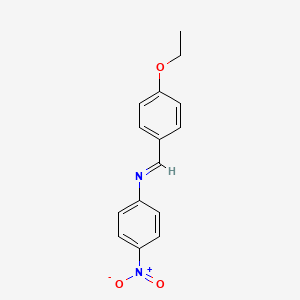
![2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)
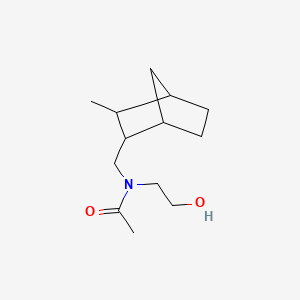

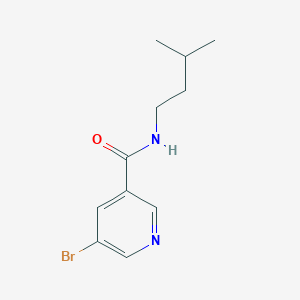


![2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B13737951.png)

